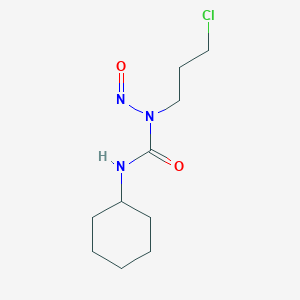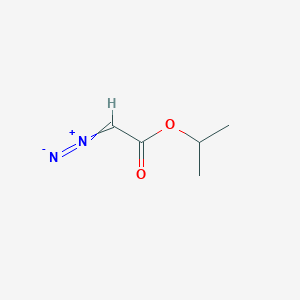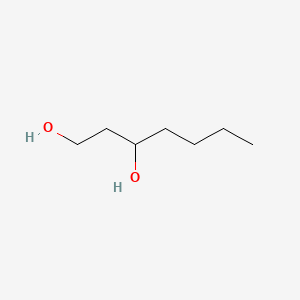
1,3-Heptanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Heptanediol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the heptane chain. This compound is known for its versatility in various chemical reactions and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Heptanediol can be synthesized through several methods. One common method involves the hydration of heptene . This process typically requires a catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond in heptene, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of heptanone. This method involves the reduction of heptanone using hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 1,3-Heptanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: 1,3-dichloroheptane.
科学的研究の応用
1,3-Heptanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and can be used in the study of metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical formulations.
作用機序
The mechanism of action of 1,3-heptanediol depends on the specific application and reaction it is involved in. Generally, the hydroxyl groups in this compound can participate in hydrogen bonding, making it a useful compound in various chemical and biological processes. In drug delivery systems, for example, the hydroxyl groups can interact with other molecules to form stable complexes, facilitating the transport of drugs to target sites.
類似化合物との比較
1,2-Heptanediol: Similar structure but with hydroxyl groups on adjacent carbon atoms.
1,4-Heptanediol: Hydroxyl groups are separated by three carbon atoms.
1,5-Heptanediol: Hydroxyl groups are separated by four carbon atoms.
Uniqueness of 1,3-Heptanediol: this compound is unique due to the specific positioning of its hydroxyl groups, which allows it to participate in distinct chemical reactions and form unique products compared to its isomers. This positioning also influences its physical properties, such as boiling point and solubility, making it suitable for specific industrial and research applications .
特性
CAS番号 |
23433-04-7 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC名 |
heptane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-7(9)5-6-8/h7-9H,2-6H2,1H3 |
InChIキー |
HTXVEEVTGGCUNC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)



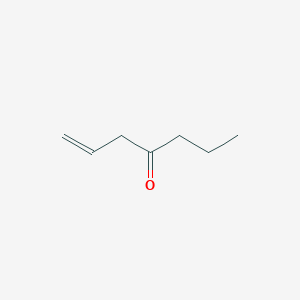

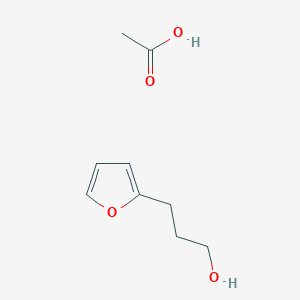
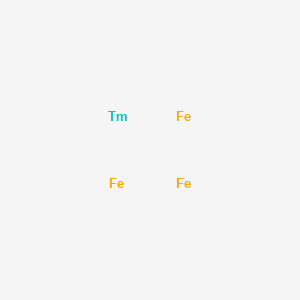
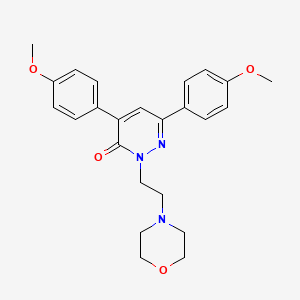

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
